3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine
Beschreibung
The compound 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a methylphenyl group at position 6 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 3. The oxadiazole ring is further substituted with a 4-bromophenyl group.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13-2-4-14(5-3-13)17-10-11-19(24-23-17)27-12-18-22-20(25-26-18)15-6-8-16(21)9-7-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVFHVSNOKWEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine represents a novel structure with potential biological applications. The presence of the 1,2,4-oxadiazole moiety is significant due to its established biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, focusing on its pharmacological effects and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.32 g/mol. The structure includes a pyridazine ring, a sulfanyl group, and a bromophenyl substituent which contribute to its unique biological properties.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-oxadiazole , including those with bromophenyl substitutions, exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds containing the oxadiazole ring have been reported to inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. A study indicated that certain oxadiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as against these pathogens .
- Antifungal Activity : The same class of compounds has shown efficacy against fungal strains, further supporting their potential as broad-spectrum antimicrobial agents .
Anticancer Activity
The compound's anticancer potential is linked to the inhibition of specific cellular pathways:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that derivatives can significantly reduce cell viability in various cancer cell lines. For example, compounds similar to the one discussed showed effective inhibition of HepG2 liver cancer cells at concentrations as low as .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of several oxadiazole derivatives. Among them, the compound featuring the bromophenyl group exhibited superior activity against both bacterial and fungal strains compared to standard antibiotics.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 15.62 | Antibacterial |
| Compound B | 31.25 | Antifungal |
| Target Compound | 12.50 | Anticancer |
Study 2: Cytotoxicity Assays
In another study assessing cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer), the target compound was found to exhibit significant cytotoxic effects at lower concentrations compared to other tested compounds.
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 10 | 25 |
| HepG2 | 12 | 30 |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The target compound’s higher molecular weight (~454.3 g/mol) compared to piperazine derivatives (e.g., Compound 23: 405.1 g/mol) may reduce solubility but enhance binding avidity through increased van der Waals interactions .
- The absence of reported melting points for the target compound limits direct thermal stability comparisons. However, Compound 23’s melting point (195–196°C) suggests that oxadiazole-containing derivatives generally exhibit moderate thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
